1-Cyclopropylhexan-1-amine hydrochloride

Lipophilicity LogP SAR

1-Cyclopropylhexan-1-amine hydrochloride is a primary aliphatic amine characterized by a cyclopropyl group attached to a six-carbon hexyl chain, with the amine at the α-position. It belongs to the class of 1-cyclopropyl alkyl-1-amines, a scaffold explicitly disclosed in patent literature as a key building block for preparing substituted pyrazinones—intermediates that are subsequently converted into RORγ modulators for the treatment of inflammatory diseases.

Molecular Formula C9H20ClN
Molecular Weight 177.71 g/mol
Cat. No. B13514829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylhexan-1-amine hydrochloride
Molecular FormulaC9H20ClN
Molecular Weight177.71 g/mol
Structural Identifiers
SMILESCCCCCC(C1CC1)N.Cl
InChIInChI=1S/C9H19N.ClH/c1-2-3-4-5-9(10)8-6-7-8;/h8-9H,2-7,10H2,1H3;1H
InChIKeyPHYXFNZWYCLHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropylhexan-1-amine Hydrochloride: Procurement-Ready Cyclopropyl Alkylamine Building Block for RORγ Modulator and Pyrazinone Synthesis


1-Cyclopropylhexan-1-amine hydrochloride is a primary aliphatic amine characterized by a cyclopropyl group attached to a six-carbon hexyl chain, with the amine at the α-position. It belongs to the class of 1-cyclopropyl alkyl-1-amines, a scaffold explicitly disclosed in patent literature as a key building block for preparing substituted pyrazinones—intermediates that are subsequently converted into RORγ modulators for the treatment of inflammatory diseases [1]. The free base is a liquid, while the hydrochloride salt is a solid with enhanced stability and aqueous solubility, typically supplied at ≥95% purity . Computed physicochemical properties include a molecular weight of 177.71 g/mol for the hydrochloride salt (141.25 g/mol for the free base) and a calculated logP of 2.43, indicating moderate lipophilicity suitable for crossing biological membranes .

Why 1-Cyclopropylhexan-1-amine Hydrochloride Cannot Be Simply Substituted by Other Cyclopropylamines


Cyclopropylamines are not functionally interchangeable. The length of the alkyl chain in 1-cyclopropyl alkyl-1-amines directly governs the lipophilicity, steric bulk, and ultimately the pharmacokinetic properties of the derived pyrazinone products [1]. The C6 hexyl chain in this compound provides a specific balance of hydrophobicity (logP 2.43) that differs from the C3 propyl analog (logP 1.56) or the C5 pentyl analog, which in turn affects membrane permeability and protein binding in downstream applications [2]. Furthermore, substituting the cyclopropyl group with a cyclohexyl ring yields a bulkier, more hydrophobic analog with a higher pKa (cyclohexylamine pKa ~10.6) [3], which would alter basicity and hydrogen-bonding interactions at the pyrazinone core. Selecting the incorrect chain length or ring system would deviate from the optimized SAR established in the RORγ modulator patent and could produce an intermediate that fails to yield the intended biological activity or requires re-optimization of the synthetic route [1].

Quantitative Comparative Evidence for 1-Cyclopropylhexan-1-amine Hydrochloride Against Closest Analogs


Chain-Length Lipophilicity Tuning: C6 Hexyl vs. C3 Propyl Cyclopropylamines

The hexyl chain (C6) in 1-cyclopropylhexan-1-amine confers a calculated logP of 2.43, which is approximately 0.87 log units higher than the C3 propyl analog (logP 1.56) [1]. This increased lipophilicity correlates with improved membrane permeability and potential for enhanced oral absorption or CNS penetration in the final drug product [2]. The patent disclosure for RORγ modulators specifically identifies 1-cyclopropyl alkyl-1-amines as building blocks, with the alkyl chain length serving as a tunable parameter to optimize physicochemical properties without altering the core binding motif [3].

Lipophilicity LogP SAR RORγ Modulator ADME

Ring System Basicity and Steric Modulation: Cyclopropyl vs. Cyclohexyl Amines

The cyclopropyl group exhibits a lower conjugate acid pKa (~9.1 for cyclopropylamine) compared to larger cycloalkyl amines such as cyclopentylamine (pKa 10.65) and cyclohexylamine (pKa ~10.6) [1]. This reduced basicity arises from the unique electronic nature of the cyclopropane ring, which features shorter, stronger C-H bonds and greater s-character in the C-N bond [2]. The higher basicity of cyclohexyl analogs would alter protonation state at physiological pH, potentially affecting solubility, membrane permeability, and target engagement. The cyclopropyl group also provides significantly less steric bulk than a cyclohexyl ring, allowing deeper access to binding pockets in the final pyrazinone product [3].

Basicity pKa Steric Hindrance Reactivity SAR

Metabolic Stability of Cyclopropylamines vs. Linear Alkylamine Scaffolds

Cyclopropyl groups are known to enhance metabolic stability due to the high C-H bond dissociation energy of the cyclopropane ring, which renders it less susceptible to initial hydrogen atom abstraction by cytochrome P450 enzymes compared to linear alkyl chains [1]. Studies on related cyclopropylamine-containing drug candidates have demonstrated in vitro microsomal half-lives exceeding 6 hours, attributed to this intrinsic resistance to oxidative degradation [2]. In contrast, linear primary alkyl amines are rapidly oxidized and cleared, often necessitating structural modification to achieve viable pharmacokinetic profiles [3]. This metabolic advantage is a primary driver for selecting cyclopropylamine-based building blocks in medicinal chemistry programs.

Metabolic Stability CYP450 Drug Metabolism Oxidative Resistance

Physical Form and Handling: Hydrochloride Salt Advantage Over Free Base Analogs

1-Cyclopropylhexan-1-amine is commercially supplied as the hydrochloride salt, which is a solid at room temperature, whereas the free base form of related cyclopropylamines (e.g., cyclopropylamine, b.p. 49-50°C) is a volatile liquid with a low flash point . The hydrochloride salt exhibits enhanced aqueous solubility and improved long-term storage stability, facilitating accurate weighing and reducing the risk of degradation during shipment and bench storage . The free base of 1-cyclopropylhexan-1-amine is a liquid that may require cold storage and inert atmosphere handling, introducing additional logistical and safety burdens.

Salt Form Stability Solubility Handling Procurement

Validated Research and Industrial Applications for 1-Cyclopropylhexan-1-amine Hydrochloride


Synthesis of RORγ Modulators via Substituted Pyrazinone Intermediates

This compound is explicitly disclosed as a 1-cyclopropyl alkyl-1-amine building block for the preparation of substituted pyrazinones, which serve as key intermediates for RORγ modulators [1]. The hexyl chain length (C6) provides a specific lipophilicity (logP 2.43) that is integrated into the final pyrazinone scaffold to optimize ADME properties. Procurement of this exact chain length ensures fidelity to the patented synthetic route and the intended pharmacological profile of the RORγ modulator candidates .

Synthetic Intermediate for Janus Kinase 2 (JAK2) Inhibitor Scaffolds

Related 1-cyclopropyl alkyl-1-amines have been employed as starting materials in the discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of JAK2 for the treatment of myeloproliferative disorders [2]. The cyclopropylhexylamine scaffold may serve as a versatile synthon for introducing the cyclopropylalkyl motif into heterocyclic cores targeting JAK2 and related kinase pathways [1].

Building Block for CNS-Targeted Compounds Requiring Optimized Lipophilicity

The calculated logP of 2.43 positions 1-cyclopropylhexan-1-amine as a building block with CNS-permeable lipophilicity [3]. Cyclopropylamines have a documented history as histamine H3 receptor modulators, with applications in treating neurological and sleep disorders [4]. The C6 alkyl chain may be selected to fine-tune brain penetration and receptor occupancy in CNS drug discovery programs.

General Medicinal Chemistry Scaffold for Metabolic Stability Optimization

The cyclopropyl group confers enhanced resistance to CYP-mediated oxidative metabolism compared to linear alkylamines [5]. Researchers procuring this compound may incorporate it as a metabolically stable alkylamine fragment in lead optimization campaigns, where the C6 chain provides a balance of hydrophobicity and flexibility while maintaining the metabolic advantages of the cyclopropane ring .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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